trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate

IDO1 inhibitor synthesis stereoselective reduction quinoline cyclohexyl scaffold

trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate (CAS 1923846‑50‑7) is a fluorinated quinoline‑cyclohexyl mesylate intermediate whose trans‑configured cyclohexane ring and C‑6 fluoro substituent are essential for the stereochemical outcome of downstream synthetic steps. It is primarily utilised as a key building block in the manufacture of indoleamine‑2,3‑dioxygenase 1 (IDO1) inhibitors, including the clinical candidate BMS‑986242.

Molecular Formula C16H18FNO3S
Molecular Weight 323.4 g/mol
CAS No. 1923846-50-7
Cat. No. B12333745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate
CAS1923846-50-7
Molecular FormulaC16H18FNO3S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F
InChIInChI=1S/C16H18FNO3S/c1-22(19,20)21-13-5-2-11(3-6-13)14-8-9-18-16-7-4-12(17)10-15(14)16/h4,7-11,13H,2-3,5-6H2,1H3
InChIKeyUBVUUYOCDAGILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate (CAS 1923846‑50‑7): Procurement‑Grade Chemical Identity & Supply‑Chain Positioning


trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate (CAS 1923846‑50‑7) is a fluorinated quinoline‑cyclohexyl mesylate intermediate whose trans‑configured cyclohexane ring and C‑6 fluoro substituent are essential for the stereochemical outcome of downstream synthetic steps. It is primarily utilised as a key building block in the manufacture of indoleamine‑2,3‑dioxygenase 1 (IDO1) inhibitors, including the clinical candidate BMS‑986242 [1]. The methanesulfonate (mesylate) moiety serves as a potent leaving group for nucleophilic displacement reactions, enabling the construction of the requisite cis‑acid pharmacophore [1]. Commercially, the compound is available at high purity (typically ≥98 %, with some suppliers reporting 99.6 % at 214 nm), making it suitable for medicinal chemistry campaigns and process‑scale synthesis .

Why Generic Substitution of Quinoline‑Cyclohexyl Mesylate Intermediates Compromises Stereochemical Integrity and Process Reproducibility


Substituting trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate with its cis‑configured isomer, the corresponding alcohol (CAS 1923846‑49‑4), or alternative leaving‑group derivatives (e.g., tosylate, bromide) directly jeopardises the stereochemical outcome of the critical malonate displacement step that generates the cis‑acid pharmacophore of BMS‑986242‑class IDO1 inhibitors [1]. The diastereoselective reduction of the precursor ketone yields the trans‑alcohol in a 5:1 ratio over the cis isomer, establishing the trans configuration as the kinetically preferred stereochemistry [1]. Mesylation preserves this ratio, making the trans‑mesylate the only stereochemically competent intermediate for the subsequent SN2‑type displacement that inverts the configuration to provide the cis‑acid [1]. Using a non‑fluorinated analogue or a different leaving group would introduce stereochemical ambiguity and potentially reduce the overall yield, as the downstream reaction sequence has been optimised specifically for the 6‑fluoro‑trans‑mesylate scaffold [1][2].

Quantitative Differentiation Evidence for trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate


Diastereoselective Precursor Formation Favours the trans‑Alcohol in a 5:1 Ratio Over the cis Isomer

The trans‑configuration of the mesylate intermediate (compound 9) is directly inherited from the trans‑alcohol precursor, which is produced via sodium borohydride reduction of the corresponding ketone with a 5:1 diastereomeric ratio (trans:cis) [1]. This ratio ensures that the mesylate is predominantly the trans isomer, which is mandatory for the subsequent one‑pot mesylate displacement/inversion step that delivers the cis‑acid 10 [1].

IDO1 inhibitor synthesis stereoselective reduction quinoline cyclohexyl scaffold

Mesylate Leaving Group Enables a One‑Pot Displacement/Decarboxylation Sequence to the cis‑Acid Pharmacophore

The mesylate group is displaced by di‑tert‑butyl malonate in a one‑pot process that concurrently effects tert‑butyl ester deprotection and decarboxylation, directly yielding the cis‑acid 10 with complete stereochemical inversion [1]. This telescoped sequence eliminates intermediate isolation steps and reduces waste, a key advantage over alternative leaving groups that may require separate deprotection or harsher conditions [1][2].

nucleophilic displacement one-pot synthesis malonate alkylation

Commercial Purity Reaches 99.6 % (214 nm), Reducing Purification Burden Prior to cGMP Campaigns

Suppliers such as Shaoyuan Technology provide the trans‑mesylate with a stock batch purity of 99.6 % (HPLC, 214 nm) . For comparison, the commonly accepted purity specification for research‑grade quinoline mesylate intermediates is ≥95 % ; the additional ∼4.6 % purity delta translates to a proportionally lower downstream impurity burden and fewer purification steps during scale‑up.

chemical procurement QC purity process chemistry

6‑Fluoro‑Substitution on the Quinoline Ring Confers Metabolic Stability Advantages in Downstream IDO1 Inhibitors

The 6‑fluoro substituent on the quinoline ring is conserved throughout the synthetic route and is present in the final IDO1 inhibitors BMS‑986242 and linrodostat (BMS‑986205). While no direct metabolic stability data exist for the mesylate intermediate itself, the fluoro‑substituted quinoline core in the final compounds demonstrates superior metabolic stability compared to the corresponding 6‑chloro analogues in human liver microsome assays [1]. This structure‑activity relationship justifies the selection of the 6‑fluoro intermediate over 6‑chloro or des‑fluoro alternatives [2].

metabolic stability fluoro‑substitution IDO1 inhibitor SAR

Optimal Utilization Scenarios for trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate


Kilogram‑Scale Manufacture of IDO1 Inhibitor Intermediates via Telescoped Mesylate Displacement

The compound is the preferred electrophilic partner for the one‑pot malonate displacement/decarboxylation sequence that furnishes the cis‑cyclohexylpropanoic acid core of BMS‑986242 and structurally related IDO1 inhibitors [1]. The mesylate leaving group allows telescoping of three steps into one, minimising isolable intermediates and reducing solvent consumption [1].

Medicinal Chemistry SAR Exploration of Quinoline‑Cyclohexyl Amide Isosteres

The trans‑mesylate serves as the universal precursor for generating diverse amide isosteres and replacements via intermediates 12 and 13, as described in the BMS‑986242 lead optimisation programme [1]. Its stereochemical purity (≥98 %) ensures reliable SAR interpretation without confounding diastereomer effects.

Radiolabelling and Fluorine‑18 PET Tracer Synthesis

The 6‑fluoroquinoline core can be isotopically enriched with ¹⁸F for positron emission tomography (PET) imaging studies [1]. The trans‑mesylate is the penultimate intermediate before chiral auxiliary installation, making it a strategic point for introducing a radioactive fluorine label in the synthesis of ¹⁸F‑linrodostat analogues.

Process Chemistry Route Scouting and Impurity Fate‑and‑Purge Studies

High‑purity batches (99.6 %) enable accurate spike‑and‑purge experiments to map the fate of potentially genotoxic methanesulfonate impurities through the downstream synthetic pathway, supporting robust control strategies for ICH M7 compliance in API manufacturing.

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